2-((3-(Cyclopropanecarbonyl)benzofuran-5-yl)oxy)acetic acid
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Overview
Description
2-((3-(Cyclopropanecarbonyl)benzofuran-5-yl)oxy)acetic acid is a complex organic compound that features a benzofuran ring substituted with a cyclopropanecarbonyl group and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Cyclopropanecarbonyl)benzofuran-5-yl)oxy)acetic acid typically involves multiple steps, starting with the formation of the benzofuran core. One common method is the cyclization of ortho-hydroxyaryl ketones. The cyclopropanecarbonyl group can be introduced via a Friedel-Crafts acylation reaction, using cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst . The final step involves the esterification of the benzofuran derivative with chloroacetic acid under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
2-((3-(Cyclopropanecarbonyl)benzofuran-5-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the acetic acid moiety under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ester or amide derivatives.
Scientific Research Applications
2-((3-(Cyclopropanecarbonyl)benzofuran-5-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-((3-(Cyclopropanecarbonyl)benzofuran-5-yl)oxy)acetic acid involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting replication and transcription processes. The cyclopropanecarbonyl group can form covalent bonds with nucleophilic sites on proteins, inhibiting their function. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its broad range of biological activities.
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Uniqueness
2-((3-(Cyclopropanecarbonyl)benzofuran-5-yl)oxy)acetic acid is unique due to the presence of the cyclopropanecarbonyl group, which enhances its reactivity and potential biological activities compared to other benzofuran derivatives .
Properties
Molecular Formula |
C14H12O5 |
---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
2-[[3-(cyclopropanecarbonyl)-1-benzofuran-5-yl]oxy]acetic acid |
InChI |
InChI=1S/C14H12O5/c15-13(16)7-18-9-3-4-12-10(5-9)11(6-19-12)14(17)8-1-2-8/h3-6,8H,1-2,7H2,(H,15,16) |
InChI Key |
GFUYCAXIYZLLKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)O |
Origin of Product |
United States |
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